![molecular formula C12H10BrNO3 B1491981 Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate CAS No. 2097963-40-9](/img/structure/B1491981.png)
Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate
Overview
Description
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate: is utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a common motif in many biologically active molecules. This compound can be used to create more complex structures that are often found in pharmacologically active agents, including antifungal, antibacterial, and anti-inflammatory medications .
Organic Synthesis
In organic chemistry, Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate serves as a versatile intermediate. The bromine atom on the phenyl ring is particularly useful for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are pivotal for constructing carbon-carbon bonds, thereby enabling the synthesis of a wide array of organic compounds .
Material Science
This compound finds its application in material science, particularly in the development of organic light-emitting diodes (OLEDs). The oxazole ring can be part of the conjugated systems that form the emissive layers of OLEDs. Its electron-rich nature can enhance the electroluminescent properties of the materials used in these devices .
Analytical Chemistry
In analytical chemistry, Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical structure allows it to be a benchmark for identifying and quantifying similar compounds in complex mixtures .
Environmental Science
The role of Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate in environmental science is not directly established. However, its derivatives and related compounds could be studied for their environmental fate, transport, and potential bioaccumulation. Understanding the environmental impact of such compounds is crucial for assessing risks and establishing regulations .
Agricultural Research
While there is no direct evidence of Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate being used in agricultural research, oxazole derivatives are explored for their potential use as agrochemicals. They may serve as precursors for the synthesis of herbicides, pesticides, and fungicides, contributing to crop protection strategies .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(2-bromophenyl)-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFBFBWOFBWDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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